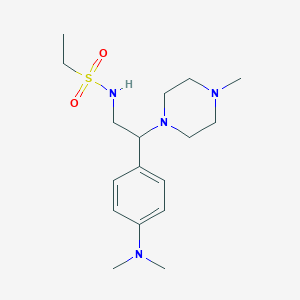
N-(2-(4-(二甲胺)苯基)-2-(4-甲基哌嗪-1-基)乙基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar sulfonyl compounds involves various chemical reactions and methodologies. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and related compounds showcases the complex nature of synthesizing sulfonyl derivatives, involving reactions that yield products with specific molecular structures and potential pharmacological activities (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonyl compounds, such as those analyzed through X-ray crystallography, reveals significant details about their atomic arrangement and bonding. For instance, studies on the crystal structure of various benzenesulfonamide derivatives provide insights into the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonyl compounds undergo a range of chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis and characterization of N-dimethylphenyl substituted derivatives highlight the versatility of sulfonyl compounds in forming various chemically active molecules (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of sulfonyl derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Research on compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole sheds light on the significance of physical properties in determining the compound's application and effectiveness (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications and limitations of sulfonyl compounds. Studies focusing on the reaction mechanisms and stability of specific derivatives provide comprehensive insights into the chemical behaviors that are pivotal for their practical applications (Sobczak et al., 2010).
科学研究应用
抗微生物和抗真菌应用
抗微生物活性:与N-(2-(4-(二甲基氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)乙磺酰胺结构相似的化合物显示出显著的抗微生物活性。Ghorab等人(2017年)进行的一项研究合成了一系列化合物,对革兰氏阳性和革兰氏阴性细菌以及真菌菌株进行了评估。最有效的化合物表现出比参考药物更高的活性,表明它们有潜力作为新型抗微生物剂(Ghorab, Soliman, Alsaid, & Askar, 2017)。
抗真菌活性:此外,Patel、Kumari和Patel(2012年)报道了从与目标化合物结构相关的关键中间体合成的噻唑烷酮衍生物。这些衍生物对各种细菌和真菌菌株进行了评估,突显了它们作为抗真菌剂的潜力(Patel, Kumari, & Patel, 2012)。
酶抑制和分子对接
环氧合酶-2抑制:Al-Hourani等人(2016年)合成并评估了N-[(二甲基氨基)甲亚甲基]-4-[1-(4-硝基苯基)-1H-四唑-5-基]苯磺酰胺对环氧合酶-1和环氧合酶-2酶的抑制效力。尽管没有显示出显著的抑制作用,该研究提供了有关酶抑制的结构要求的见解,并强调了分子对接在药物开发中的实用性(Al-Hourani et al., 2016)。
酶抑制和分子对接研究:Alyar等人(2019年)探索了由磺胺甲氧唑和磺胺异嗪衍生的新席夫碱的酶抑制性质。这些化合物对一系列酶进行了评估,显示出对胆固醇酯酶、酪氨酸酶和α-淀粉酶等酶的抑制作用。进行了分子对接研究以了解酶的活性位点内的相互作用,为未来药物设计提供了宝贵的见解(Alyar et al., 2019)。
安全和危害
- Toxicity : DAPES may exhibit toxicity, especially at higher doses. Animal studies and clinical trials are essential to assess its safety profile.
- Allergic Reactions : Individuals with sulfonamide allergies should exercise caution.
- Environmental Impact : Proper disposal and handling are crucial to prevent environmental contamination.
未来方向
- Biological Studies : Investigate DAPES’ interactions with specific receptors, enzymes, and cellular components.
- Drug Development : Explore its potential as a therapeutic agent for conditions like neuropathic pain , psychiatric disorders , or cancer .
- Structural Modifications : Design analogs with improved properties.
- Clinical Trials : Evaluate DAPES in humans to validate its efficacy and safety.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2S/c1-5-24(22,23)18-14-17(21-12-10-20(4)11-13-21)15-6-8-16(9-7-15)19(2)3/h6-9,17-18H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNZJMGIHLVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
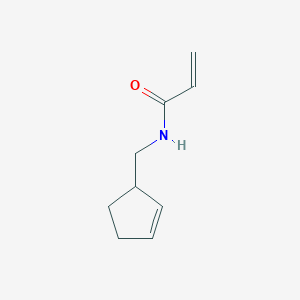
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
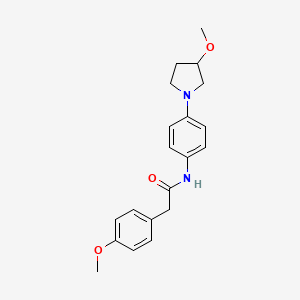
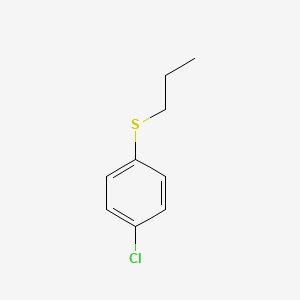
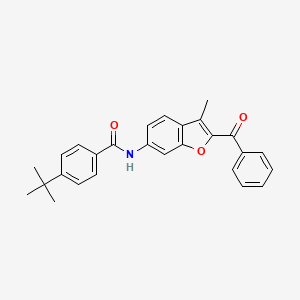
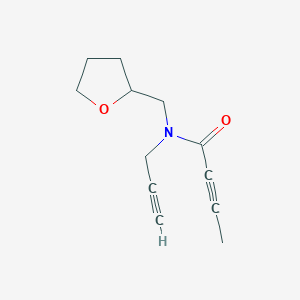
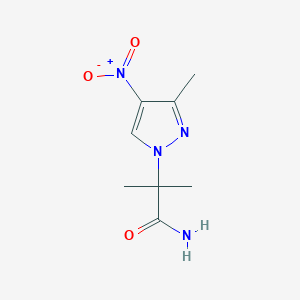
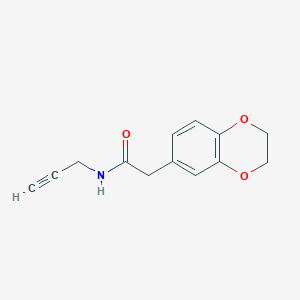
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
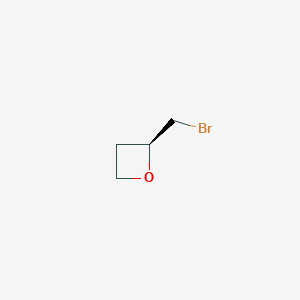
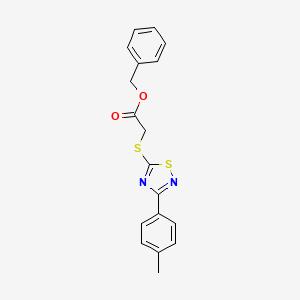
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)